2,2'-Bis(acetylamino)-4,4'-bithiazole
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Overview
Description
2,2’-Bis(acetylamino)-4,4’-bithiazole is a chemical compound known for its unique structure and properties It consists of two thiazole rings connected by a bis(acetylamino) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(acetylamino)-4,4’-bithiazole typically involves the reaction of 2-aminothiazole with acetic anhydride under controlled conditions. The reaction proceeds through acetylation of the amino groups, resulting in the formation of the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,2’-Bis(acetylamino)-4,4’-bithiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(acetylamino)-4,4’-bithiazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the acetylamino groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under controlled conditions.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides or acyl chlorides; reactions are conducted in suitable solvents with appropriate catalysts.
Major Products Formed
Scientific Research Applications
2,2’-Bis(acetylamino)-4,4’-bithiazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Bis(acetylamino)-4,4’-bithiazole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2,2’-Bis(acetylamino)-4,4’-bithiazole can be compared with other similar compounds such as:
2,2’-Bis(acetamido)biphenyl: Similar in structure but with biphenyl rings instead of thiazole rings.
2,2’-Bis(acetylamino)-4,4’-bipyridine: Contains bipyridine rings, offering different electronic and steric properties.
2,2’-Bis(acetylamino)-4,4’-bithiophene: Features thiophene rings, providing distinct reactivity and applications.
The uniqueness of 2,2’-Bis(acetylamino)-4,4’-bithiazole lies in its thiazole rings, which impart specific electronic and steric characteristics, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
58139-61-0 |
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Molecular Formula |
C10H10N4O2S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
N-[4-(2-acetamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C10H10N4O2S2/c1-5(15)11-9-13-7(3-17-9)8-4-18-10(14-8)12-6(2)16/h3-4H,1-2H3,(H,11,13,15)(H,12,14,16) |
InChI Key |
UMUKGXGCTJGJFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CSC(=N2)NC(=O)C |
Origin of Product |
United States |
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